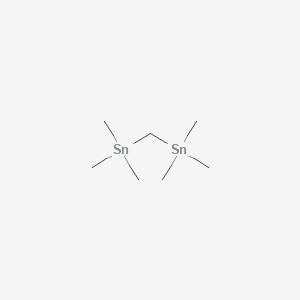
Bis(trimethylstannyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylstannyl)methane is a useful research compound. Its molecular formula is C7H20Sn2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
2.1 Stannylation Reactions
One of the primary applications of bis(trimethylstannyl)methane is in stannylation reactions. The compound can act as a stannylating agent, enabling the conversion of various electrophiles into stannyl derivatives. This process is particularly useful for synthesizing organostannanes, which are valuable intermediates in organic synthesis.
Case Study: Stannylation of Alcohols
A study demonstrated the efficient stannylation of alcohols using this compound under mild conditions. The resulting stannylated products exhibited enhanced reactivity towards nucleophilic substitution reactions, showcasing the utility of this compound in synthesizing complex organic molecules .
2.2 Synthesis of Organometallic Compounds
This compound has also been employed in the synthesis of various organometallic compounds. By reacting with transition metal complexes, it facilitates the formation of stannylated metal complexes that can be used as catalysts or reagents in further reactions.
Case Study: Catalytic Applications
Research indicates that organometallic complexes derived from this compound exhibit significant catalytic activity in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, highlighting the compound's importance in developing new synthetic methodologies .
4.1 Drug Development
In medicinal chemistry, this compound is explored for its potential applications in drug development. Its ability to modify pharmacophores through stannylation can enhance the bioactivity and selectivity of pharmaceutical compounds.
Case Study: Anticancer Agents
Recent studies have investigated the use of this compound derivatives as potential anticancer agents. The introduction of stannyl groups has been shown to improve the solubility and cellular uptake of certain drug candidates, leading to enhanced therapeutic efficacy .
Propriétés
Numéro CAS |
16812-43-4 |
|---|---|
Formule moléculaire |
C7H20Sn2 |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
trimethyl(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/6CH3.CH2.2Sn/h6*1H3;1H2;; |
Clé InChI |
UCWABCCLELENRN-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
SMILES canonique |
C[Sn](C)(C)C[Sn](C)(C)C |
Key on ui other cas no. |
16812-43-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















